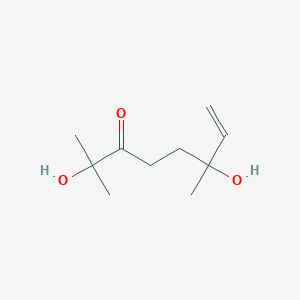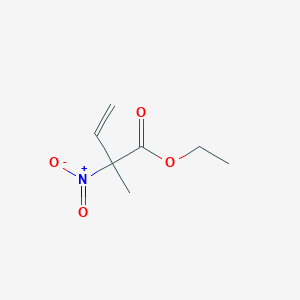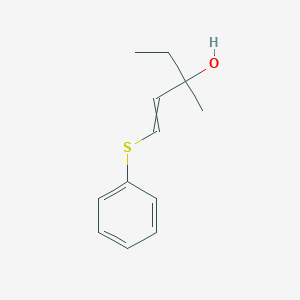![molecular formula C10H13NO3S B14375637 ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid CAS No. 90055-17-7](/img/structure/B14375637.png)
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid: is an organic compound that features a pyridine ring connected to a propyl chain, which is further linked to a sulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the necessary functional groups. This can involve halogenation, followed by substitution reactions to introduce the propyl chain and the sulfanyl group.
Linking the Acetic Acid Moiety: The propyl chain with the sulfanyl group is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or sulfanyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it can be explored for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Biochemical Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and function.
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Similar in having a pyridine ring with a sulfonic acid group.
Pyridine-3-carboxylic acid: Contains a carboxylic acid group attached to the pyridine ring.
3-(Pyridin-3-yl)propanoic acid: Similar in having a propyl chain attached to the pyridine ring.
Uniqueness:
Structural Features: The combination of a pyridine ring, a propyl chain, a sulfanyl group, and an acetic acid moiety makes ({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid unique.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
90055-17-7 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(3-pyridin-3-yloxypropylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)8-15-6-2-5-14-9-3-1-4-11-7-9/h1,3-4,7H,2,5-6,8H2,(H,12,13) |
InChI Key |
AJDWXPBAWBIOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCSCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)

![2-Butylpyrazolo[5,1-a]isoquinoline](/img/structure/B14375562.png)
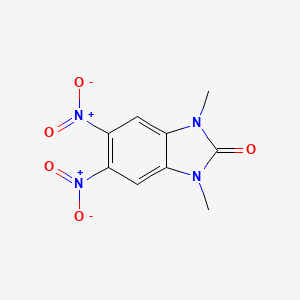
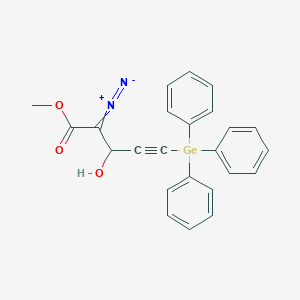
![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
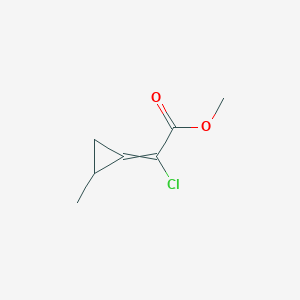
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
